5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride
Brand Name: Vulcanchem
CAS No.: 53885-64-6
VCID: VC0193932
InChI: InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1
SMILES: C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-]
Molecular Formula: C14H11Cl2NS
Molecular Weight: 296.2 g/mol

5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride

CAS No.: 53885-64-6

VCID: VC0193932

Molecular Formula: C14H11Cl2NS

Molecular Weight: 296.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride - 53885-64-6

Description

5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium chloride is a chemical compound with a variety of names and identifiers . Its Chemical Abstracts Service (CAS) number is 53885-64-6 . Synonyms include 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridiniuM Chloride, Ticlopidine EP Impurity E, and 5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium chloride . The molecular formula is C14H11Cl2NS, and it has a molecular weight of 296.21 g/mol . It is related to Ticlopidine, a platelet modifying agent, as an impurity .

This compound is significant in pharmaceutical testing as a reference standard . It is also used as an intermediate in the synthesis of other pharmaceutical compounds . The structure consists of a thieno[3,2-c]pyridinium core with a 2-chlorobenzyl substituent at the 5-position .

Other compounds with similar structural features include Clopidogrel, which shares a thienopyridine core, and other Ticlopidine impurities . These compounds are important in the study and development of antiplatelet drugs .

CAS No. 53885-64-6
Product Name 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride
Molecular Formula C14H11Cl2NS
Molecular Weight 296.2 g/mol
IUPAC Name 5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride
Standard InChI InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1
Standard InChIKey MIKRQGCVDHVAHS-UHFFFAOYSA-M
SMILES C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-]
Canonical SMILES C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-]
Purity > 95%
Synonyms 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride; 5-[(2-Chlorophenyl)methyl]-thieno[3,2-c]pyridinium Chloride
PubChem Compound 13341624
Last Modified Aug 15 2023

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